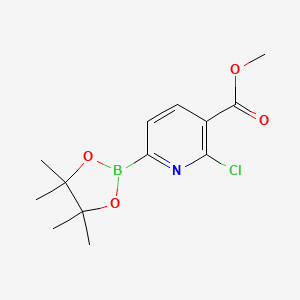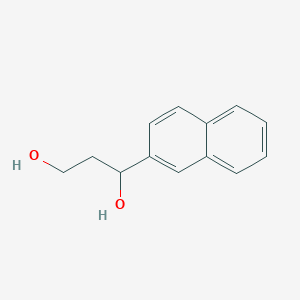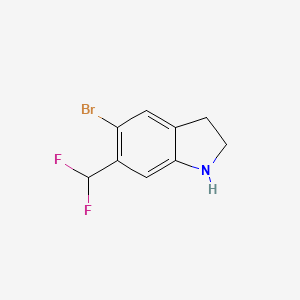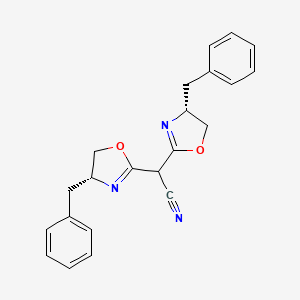![molecular formula C25H26N4O B13666777 N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)
N-[(9S)-8|A-Cinchonan-9-yl]picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(9S)-8α-Cinchonan-9-yl]picolinamide is a cinchona alkaloid derivative that has garnered significant interest in the field of asymmetric catalysis. This compound is known for its application as an organocatalyst, particularly in catalytic asymmetric reactions. Its molecular formula is C₂₅H₂₆N₄O, and it has a molecular weight of 398.51 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(9S)-8α-Cinchonan-9-yl]picolinamide can be synthesized through a reaction involving (8S,9S)-9-amino-9-epicinchonidine and 2-(N-methyl)pyridinium tetrafluoroborate. The reaction typically requires 1.5 equivalents of the pyridinium salt and is carried out under controlled conditions to ensure high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for N-[(9S)-8α-Cinchonan-9-yl]picolinamide are not widely documented, the synthesis generally involves standard organic synthesis techniques. The compound is often produced in bulk for research purposes, leveraging expertise in asymmetric synthesis, chiral resolution, and chiral analysis .
Análisis De Reacciones Químicas
Types of Reactions
N-[(9S)-8α-Cinchonan-9-yl]picolinamide primarily undergoes reactions typical of organocatalysts, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions involving N-[(9S)-8α-Cinchonan-9-yl]picolinamide include ketimines and hydrosilylation agents. The reactions are often carried out under inert atmospheres and at controlled temperatures to maintain the integrity of the chiral centers .
Major Products
The major products formed from these reactions are typically chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and other high-value compounds .
Aplicaciones Científicas De Investigación
N-[(9S)-8α-Cinchonan-9-yl]picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in catalytic asymmetric reactions, aiding in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its role in the synthesis of chiral drugs and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[(9S)-8α-Cinchonan-9-yl]picolinamide involves its role as an organocatalyst. It facilitates reactions by providing a chiral environment that enhances the enantioselectivity of the reaction. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, guiding the formation of chiral products .
Comparación Con Compuestos Similares
Similar Compounds
N-(8α,9S)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea: Another cinchona alkaloid derivative used as a chiral thiourea catalyst.
N-(9-Deoxy-epi-cinchonidin-9-yl)picolinamide: A closely related compound with similar applications in asymmetric catalysis.
Uniqueness
N-[(9S)-8α-Cinchonan-9-yl]picolinamide stands out due to its high enantioselectivity and versatility in various catalytic asymmetric reactions. Its ability to be used as both a standalone catalyst and a chiral ligand makes it a valuable tool in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C25H26N4O |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-[(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17?,18?,23-,24-/m0/s1 |
Clave InChI |
DKBSGEPCDLMFJP-OSZFHHHMSA-N |
SMILES isomérico |
C=CC1CN2CCC1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
SMILES canónico |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666697.png)
![8-Bromopyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13666701.png)

![Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate](/img/structure/B13666716.png)
![1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666727.png)
![8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13666735.png)

![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)

![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13666753.png)
![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)



